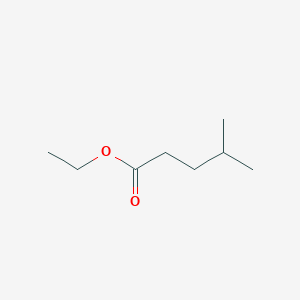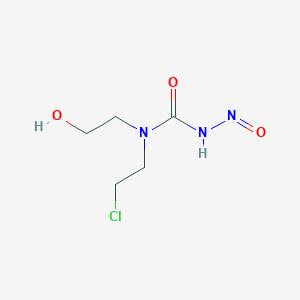
N-Hydroxyethyl-N-chloroethylnitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyethyl-N-chloroethylnitrosourea (HECNU) is a synthetic nitrosourea compound that has been widely used in scientific research due to its potent anticancer activity. It belongs to the family of alkylating agents and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Wirkmechanismus
N-Hydroxyethyl-N-chloroethylnitrosourea acts by alkylating DNA, causing DNA damage and inhibiting DNA replication. It also induces apoptosis, a process of programmed cell death, in cancer cells. N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to have a higher affinity for DNA than other alkylating agents, making it more effective in inducing DNA damage.
Biochemische Und Physiologische Effekte
N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to cause a variety of biochemical and physiological effects in cancer cells, including inhibition of DNA synthesis, inhibition of protein synthesis, and induction of oxidative stress. It also affects the blood-brain barrier, making it an effective treatment for brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxyethyl-N-chloroethylnitrosourea has several advantages for lab experiments, including its potent anticancer activity, high affinity for DNA, and ability to cross the blood-brain barrier. However, it also has several limitations, including its toxic nature, complex synthesis process, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-Hydroxyethyl-N-chloroethylnitrosourea, including its use in combination with other chemotherapy drugs, its potential as a targeted therapy for specific types of cancer, and its use in combination with immunotherapy. Further studies are needed to optimize the use of N-Hydroxyethyl-N-chloroethylnitrosourea in cancer treatment and to minimize its potential side effects.
In conclusion, N-Hydroxyethyl-N-chloroethylnitrosourea is a potent anticancer agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Its use in cancer treatment shows great promise, and further research is needed to optimize its use and minimize its potential side effects.
Synthesemethoden
N-Hydroxyethyl-N-chloroethylnitrosourea is synthesized by reacting chloroethylamine hydrochloride with sodium nitrite and sodium acetate in acetic acid. The resulting compound is then treated with ethylene oxide to form N-Hydroxyethyl-N-chloroethylnitrosourea. The synthesis of N-Hydroxyethyl-N-chloroethylnitrosourea is a complex process that requires careful handling due to the toxic nature of the compound.
Wissenschaftliche Forschungsanwendungen
N-Hydroxyethyl-N-chloroethylnitrosourea has been extensively studied for its anticancer activity in various types of cancer, including brain, lung, breast, and ovarian cancer. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-Hydroxyethyl-N-chloroethylnitrosourea has also been studied in combination with other chemotherapy drugs to enhance its efficacy.
Eigenschaften
CAS-Nummer |
128202-04-0 |
|---|---|
Produktname |
N-Hydroxyethyl-N-chloroethylnitrosourea |
Molekularformel |
C5H10ClN3O3 |
Molekulargewicht |
195.6 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12) |
InChI-Schlüssel |
RWORFWDRLARUMU-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCCl)C(=O)NN=O |
Kanonische SMILES |
C(CO)N(CCCl)C(=O)NN=O |
Andere CAS-Nummern |
128202-04-0 |
Synonyme |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



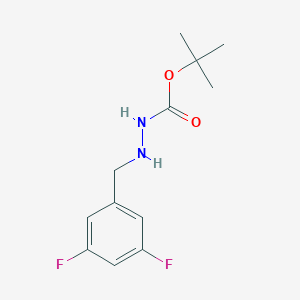
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
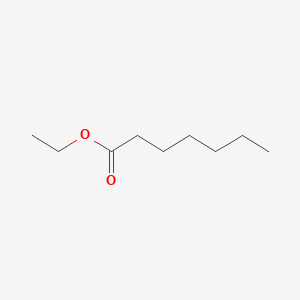
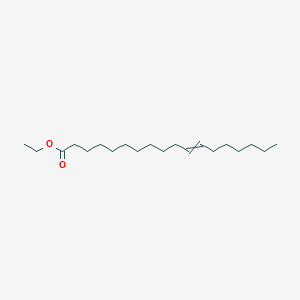
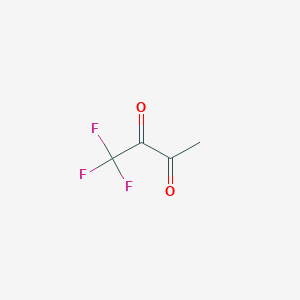
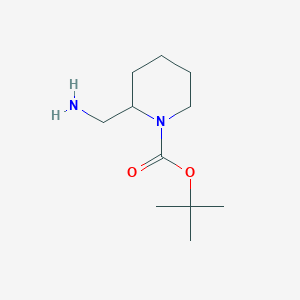
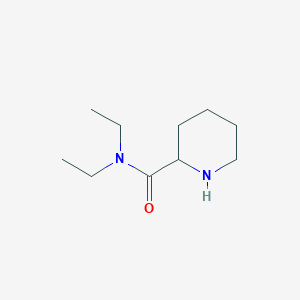
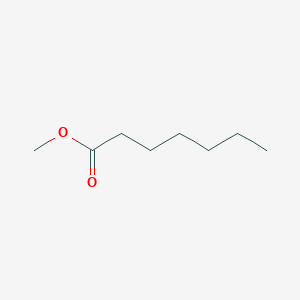
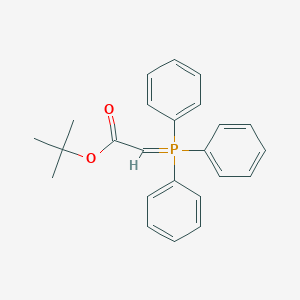
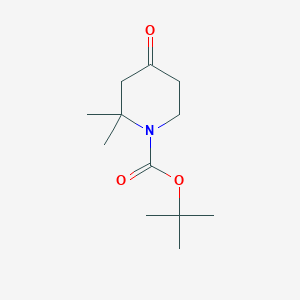
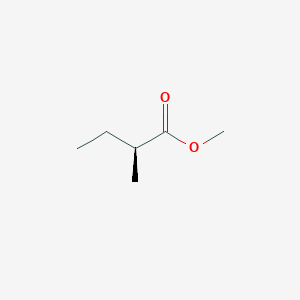
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)
